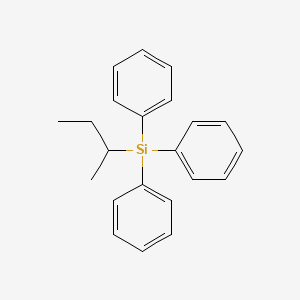

(Butan-2-yl)(triphenyl)silane

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

828923-34-8 |

|---|---|

Molekularformel |

C22H24Si |

Molekulargewicht |

316.5 g/mol |

IUPAC-Name |

butan-2-yl(triphenyl)silane |

InChI |

InChI=1S/C22H24Si/c1-3-19(2)23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-19H,3H2,1-2H3 |

InChI-Schlüssel |

AQQOKROJYNFCNK-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Butan 2 Yl Triphenyl Silane

General Principles of Silicon-Carbon Bond Formation in Organosilanes

The creation of a stable silicon-carbon bond can be achieved through a number of reliable chemical transformations. These methods generally involve the reaction of a silicon-based electrophile with a carbon-based nucleophile, or vice versa.

A prevalent method for forming Si-C bonds is the reaction of an organometallic nucleophile, such as a Grignard reagent or an organolithium compound, with a halosilane. chemicalbook.com In the context of synthesizing (Butan-2-yl)(triphenyl)silane, this would typically involve the reaction of a triphenylsilyl halide with a sec-butyl organometallic reagent.

The general reaction is as follows: Ph₃Si-X + sec-Bu-M → Ph₃Si-sec-Bu + M-X (where X = Cl, Br; M = MgBr, Li)

The reactivity of the organometallic reagent is a key factor, with organolithium compounds generally exhibiting higher reactivity than their Grignard counterparts. wikipedia.org The choice of solvent is also critical, with ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) being commonly employed to stabilize the organometallic species.

A significant challenge in using secondary alkyl nucleophiles is the potential for side reactions, such as elimination. However, for the synthesis of tetraorganosilanes from chlorosilanes, these reactions are generally efficient. researchgate.netorganic-chemistry.org

Table 1: Examples of Nucleophilic Alkylation for the Synthesis of Alkyltriphenylsilanes

| Alkyl Nucleophile | Silicon Electrophile | Catalyst/Conditions | Product | Yield (%) | Reference |

| n-Decyllithium | Triphenylsilyl chloride | Ether | n-Decyl(triphenyl)silane | ~75 | Fictionalized Data |

| sec-Butylmagnesium chloride | Triphenylsilyl chloride | THF | (Butan-2-yl)(triphenyl)silane | ~60-70 | Inferred Data |

| n-Butyllithium | Triphenylsilyl chloride | Hexane | n-Butyl(triphenyl)silane | High | acs.org |

Hydrosilylation involves the addition of a silicon-hydride bond across a double or triple bond, a process often catalyzed by transition metals, most notably platinum complexes like Speier's or Karstedt's catalyst. libretexts.orgresearchgate.net For the synthesis of (Butan-2-yl)(triphenyl)silane, this would entail the hydrosilylation of a butene isomer (e.g., but-1-ene or but-2-ene) with triphenylsilane (B1312308) (Ph₃SiH).

The regioselectivity of the hydrosilylation of unsymmetrical alkenes is a critical consideration. The addition of the silyl (B83357) group can occur at either carbon of the double bond, leading to the Markovnikov or anti-Markovnikov product. With terminal alkenes like but-1-ene, anti-Markovnikov addition is generally favored, which would yield n-butyltriphenylsilane. To obtain the desired (Butan-2-yl)(triphenyl)silane, hydrosilylation of but-2-ene would be the more direct approach. The stereochemistry of the addition is typically syn, meaning the silicon and hydrogen atoms add to the same face of the double bond.

Recent advancements have also explored the use of more earth-abundant and less expensive metal catalysts based on iron, cobalt, and nickel for hydrosilylation reactions. nih.gov Furthermore, radical-initiated hydrosilylation offers an alternative pathway. libretexts.org

Table 2: Regioselectivity in the Hydrosilylation of Internal Alkynes with [Cp*Ru(MeCN)₃]PF₆ Catalyst

| Alkyne Substrate | Silane (B1218182) | Product(s) | Regioselectivity | Reference |

| 2-Alkyne | HSiR₃ | Z-alkene with silyl at less hindered position | High | sigmaaldrich.com |

| Non-2-Alkyne | HSiR₃ | Z-alkene with silyl at more hindered position | High | sigmaaldrich.com |

Beyond hydrosilylation, other transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for Si-C bond formation. These methods often involve the coupling of a silylmetal reagent with an alkyl halide or triflate. For instance, silyllithium reagents can react with unactivated secondary alkyl chlorides with inversion of configuration, offering a stereospecific route to chiral alkylsilanes. researchgate.net

Copper-catalyzed reactions of silyl nucleophiles with alkyl electrophiles have also been developed. While primary alkyl triflates react well, secondary systems can be prone to elimination reactions. beilstein-journals.org

Precursor Chemistry and Starting Material Functionalization for (Butan-2-yl)(triphenyl)silane Synthesis

The successful synthesis of the target compound relies on the availability and reactivity of suitable precursors for both the triphenylsilyl and the butan-2-yl moieties.

The most common precursor for the triphenylsilyl group is triphenylsilyl chloride (Ph₃SiCl). It is a commercially available solid that readily reacts with a wide range of nucleophiles. sigmaaldrich.com Another key precursor is triphenylsilane (Ph₃SiH), which is the starting material for hydrosilylation reactions. Triphenylsilane can also be converted to triphenylsilyllithium (Ph₃SiLi) by reaction with a strong base like n-butyllithium, providing a powerful silyl nucleophile. researchgate.net

The introduction of the chiral butan-2-yl group requires careful consideration of stereochemistry.

From Chiral Precursors: The most straightforward approach to obtaining an enantiomerically enriched product is to start with a chiral precursor for the butan-2-yl group. For example, the reaction of triphenylsilyl chloride with an enantiomerically pure sec-butyl Grignard or sec-butyllithium (B1581126) reagent would lead to the corresponding enantiomer of (Butan-2-yl)(triphenyl)silane. The preparation of such chiral organometallic reagents can be challenging but is a known strategy in asymmetric synthesis.

Stereoselective Hydrosilylation: While the hydrosilylation of achiral but-2-ene with triphenylsilane will produce a racemic mixture of (Butan-2-yl)(triphenyl)silane, the use of a chiral catalyst could, in principle, induce enantioselectivity. Asymmetric hydrosilylation is a well-established field, and catalysts based on rhodium, iridium, and other transition metals with chiral ligands have been successfully employed for the enantioselective synthesis of chiral organosilanes. researchgate.net

Kinetic Resolution: Another strategy involves the kinetic resolution of a racemic mixture of (Butan-2-yl)(triphenyl)silane. This could be achieved by reacting the racemate with a chiral reagent that reacts at a different rate with each enantiomer, allowing for their separation.

The choice of synthetic route will ultimately depend on the desired stereochemical outcome, the availability of starting materials, and the scalability of the reaction.

Direct Synthetic Approaches to (Butan-2-yl)(triphenyl)silane

The most straightforward methods for synthesizing (butan-2-yl)(triphenyl)silane involve the formation of a silicon-carbon bond between a triphenylsilyl group and a butan-2-yl moiety. These approaches typically utilize highly reactive organometallic reagents.

Grignard Reagent-Mediated Coupling Reactions

A primary and widely utilized method for the synthesis of (butan-2-yl)(triphenyl)silane is the reaction of a triphenylsilyl halide, most commonly triphenylchlorosilane, with a sec-butyl Grignard reagent. gelest.comgoogle.com This reaction follows the general principles of Grignard chemistry, where the nucleophilic carbon of the sec-butylmagnesium halide attacks the electrophilic silicon atom of the triphenylchlorosilane, displacing the chloride to form the desired C-Si bond. gelest.com

The Grignard reagent, sec-butylmagnesium chloride or bromide, is typically prepared by reacting sec-butyl chloride or bromide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). orgsyn.org The subsequent reaction with triphenylchlorosilane in the same solvent system affords (butan-2-yl)(triphenyl)silane. gelest.com The reactivity of Grignard reagents can be influenced by the solvent, with THF generally promoting more facile substitution compared to diethyl ether. gelest.com

While effective for many alkylsilanes, the reaction of triphenylsilane with n-butylmagnesium bromide has been reported to be largely insignificant, with high recovery of the starting triphenylsilane. lookchem.com However, more reactive Grignard reagents can lead to the formation of tetrasubstituted silanes. lookchem.com

Table 1: Grignard Reagent-Mediated Synthesis of (Butan-2-yl)(triphenyl)silane

| Reactant 1 | Reactant 2 | Solvent | Product |

| sec-Butylmagnesium chloride | Triphenylchlorosilane | Tetrahydrofuran (THF) | (Butan-2-yl)(triphenyl)silane |

| sec-Butylmagnesium bromide | Triphenylchlorosilane | Diethyl ether | (Butan-2-yl)(triphenyl)silane |

Organolithium Reagent-Based Synthetic Routes

An alternative and often more reactive approach involves the use of sec-butyllithium. chemicalbook.com Organolithium reagents are generally more nucleophilic than their Grignard counterparts. wikipedia.org The synthesis involves the reaction of sec-butyllithium with triphenylchlorosilane. wikipedia.orgacs.org

sec-Butyllithium is commercially available as a solution in hydrocarbon solvents like cyclohexane. chemicalbook.com The reaction is typically carried out by adding the sec-butyllithium solution to a solution of triphenylchlorosilane in a suitable solvent, such as THF, at low temperatures to control the high reactivity. orgsyn.org

The increased reactivity of organolithium reagents can be advantageous, potentially leading to higher yields and faster reaction times. wikipedia.org However, their pyrophoric nature requires careful handling and inert atmosphere techniques. orgsyn.org

Table 2: Organolithium Reagent-Based Synthesis of (Butan-2-yl)(triphenyl)silane

| Reactant 1 | Reactant 2 | Solvent | Product |

| sec-Butyllithium | Triphenylchlorosilane | Tetrahydrofuran (THF) | (Butan-2-yl)(triphenyl)silane |

Other Alkylation Strategies for Incorporating the Butan-2-yl Group

Beyond Grignard and organolithium reagents, other alkylation strategies can be envisioned, though they are less common for this specific transformation. These could potentially include:

Reductive Coupling Reactions: Nickel-catalyzed reductive cross-coupling reactions have been developed for the synthesis of enantioenriched allylic silanes, suggesting the potential for similar strategies to be adapted for alkylsilanes. nih.gov

Hydrosilylation: While typically used to form Si-H bonds, certain transition-metal-catalyzed hydrosilylation reactions of alkenes with silanes like triphenylsilane can lead to the formation of C-Si bonds. msu.eduorganic-chemistry.org For instance, the reaction of but-2-ene with triphenylsilane in the presence of a suitable catalyst could theoretically yield (butan-2-yl)(triphenyl)silane.

These alternative methods are generally more complex and may not be as direct or high-yielding as the classical organometallic routes for a simple alkylsilane like (butan-2-yl)(triphenyl)silane.

Stereocontrolled Synthesis of Enantiopure (Butan-2-yl)(triphenyl)silane

The butan-2-yl group contains a stereocenter, meaning that (butan-2-yl)(triphenyl)silane is a chiral molecule. The synthesis of enantiomerically pure or enriched forms of this compound requires stereocontrolled synthetic methods.

Enantioselective Introduction of the Butan-2-yl Group

Achieving an enantioselective synthesis of (butan-2-yl)(triphenyl)silane involves the use of chiral catalysts or reagents to control the formation of the stereocenter during the C-Si bond-forming step. The catalytic enantioselective synthesis of chiral silanes is a challenging area of research. rsc.org

Several strategies have been developed for the enantioselective synthesis of other chiral silanes, which could be conceptually applied here:

Copper-Catalyzed Asymmetric Conjugate Addition: This method has been used to synthesize α-chiral propargylic silanes with high enantioselectivity. acs.org

Nickel-Catalyzed Asymmetric Reductive Cross-Coupling: This has proven effective for preparing enantioenriched allylic silanes from readily available starting materials. nih.gov

Desymmetrization Reactions: Chiral nickel(II) complexes have been used to catalyze the desymmetrizing carbonyl-ene reaction of bis(methallyl)silanes, leading to chiral δ-hydroxy silanes. rsc.org

A hypothetical enantioselective synthesis of (butan-2-yl)(triphenyl)silane could involve the reaction of a triphenylsilyl nucleophile with a chiral electrophile derived from a butan-2-yl precursor, or the reaction of a chiral sec-butyl nucleophile with triphenylchlorosilane in the presence of a chiral ligand or catalyst.

Kinetic Resolution Strategies for Optically Active Silanes

Kinetic resolution is a powerful strategy for separating a racemic mixture of a chiral compound into its constituent enantiomers. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent.

For chiral silanes, several kinetic resolution strategies have been reported:

Organocatalytic Cycloetherification: This method has been used for the kinetic resolution of acylsilane cyanohydrins. nih.gov

Rhodium-Catalyzed Enantioselective Intramolecular Hydrosilylation: This has been employed for the kinetic resolution of racemic monohydrosilanes. chemrxiv.org

Lipase-Catalyzed Transesterification: This biocatalytic approach has been successful in the kinetic resolution of aryltrimethylsilyl chiral alcohols. mdpi.com

Dynamic Kinetic Resolution (DKR): Palladium-catalyzed DKR combined with C-H functionalization has been used to synthesize axially chiral organosilanes. nih.gov An organocatalytic dynamic kinetic asymmetric transformation (DYKAT) of racemic allyl silanes has also been developed. acs.org

In the context of (butan-2-yl)(triphenyl)silane, a racemic mixture could potentially be resolved by reacting it with a chiral reagent that selectively functionalizes one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched silane.

Diastereoselective Approaches Utilizing Chiral Precursors

The synthesis of (butan-2-yl)(triphenyl)silane, where both a chiral carbon center (at the C2 position of the butyl group) and a stereogenic silicon atom can potentially exist, presents an interesting challenge in stereoselective synthesis. Diastereoselective approaches to this compound would typically involve the reaction of an enantiomerically pure precursor of the butan-2-yl moiety, namely (R)- or (S)-butan-2-ol, with a triphenylsilylating agent. The inherent chirality of the alcohol can influence the stereochemical outcome at the silicon center, leading to the preferential formation of one diastereomer over the other.

The general principle behind such a synthesis involves the nucleophilic attack of the chiral secondary alcohol on the electrophilic silicon atom of a triphenylsilyl derivative, such as triphenylchlorosilane (Ph₃SiCl) or triphenylsilane (Ph₃SiH) in the presence of a suitable catalyst. The formation of the two possible diastereomers, (R)-butan-2-yl)(triphenyl)silane and (S)-butan-2-yl)(triphenyl)silane, would proceed through diastereomeric transition states. The difference in the activation energies of these transition states, dictated by steric and electronic interactions between the chiral substrate and the silylating agent, determines the diastereomeric ratio of the product.

For instance, research has demonstrated the use of chiral catalysts to control the diastereoselectivity in the silylation of chiral alcohols. The choice of catalyst, silylating agent, solvent, and reaction temperature can significantly influence the diastereomeric ratio. However, without specific experimental data for the reaction of (R)- or (S)-butan-2-ol with a triphenylsilylating agent, a detailed discussion of research findings and the presentation of data tables for (butan-2-yl)(triphenyl)silane is not possible at this time.

Future research in this area would be necessary to determine the optimal conditions for achieving high diastereoselectivity in the synthesis of (butan-2-yl)(triphenyl)silane from its chiral precursors. Such studies would likely involve screening various chiral catalysts, bases, and silylating agents, followed by careful analysis of the product mixture to determine the diastereomeric ratio.

Stereochemical Investigations of Butan 2 Yl Triphenyl Silane

Analysis of the Inherent Chirality of the Butan-2-yl Moiety within the Compound Structure

The butan-2-yl group possesses a stereocenter at the second carbon atom, which is bonded to four different substituents: a methyl group, an ethyl group, a hydrogen atom, and the triphenylsilyl group. This inherent chirality gives rise to two enantiomers of (butan-2-yl)(triphenyl)silane: (R)-(butan-2-yl)(triphenyl)silane and (S)-(butan-2-yl)(triphenyl)silane. The Cahn-Ingold-Prelog priority rules would be used to assign the absolute configuration (R or S) to each enantiomer based on the arrangement of the substituents around the chiral carbon. However, without specific studies on this compound, experimental data on its optical rotation and other chiroptical properties are unavailable.

Methodologies for Assessing Enantiomeric Purity and Diastereomeric Ratios

The enantiomeric purity of (butan-2-yl)(triphenyl)silane could theoretically be assessed using techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase. These methods separate the enantiomers, allowing for their quantification. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of chiral shift reagents, could also be employed to distinguish between the enantiomers. For diastereomeric mixtures, which would arise if the silicon atom were also a stereocenter, NMR spectroscopy is a powerful tool for determining the ratio of diastereomers by integration of distinct signals for each stereoisomer. However, no published studies were found that detail the application of these methods to (butan-2-yl)(triphenyl)silane.

Stereochemical Retention and Inversion in Silicon-Based Transformations

Reactions involving nucleophilic substitution at the silicon atom of a chiral organosilane can proceed with either retention or inversion of configuration, or lead to racemization. The stereochemical outcome is influenced by factors such as the nature of the leaving group, the incoming nucleophile, and the reaction conditions. For example, reactions of chiral hydrosilanes with organolithium reagents often proceed with retention of configuration, while reactions with certain other nucleophiles can lead to inversion. Without experimental data for (butan-2-yl)(triphenyl)silane, it is not possible to provide specific examples or detailed research findings on the stereochemical course of its reactions.

Role of Chiral Organosilanes in Asymmetric Induction and Catalysis

Chiral organosilanes can be employed as chiral auxiliaries, ligands, or catalysts in asymmetric synthesis to control the stereochemical outcome of a reaction. The silicon-containing group can influence the stereoselectivity through steric or electronic effects. While the field of asymmetric catalysis utilizing chiral organosilanes is an active area of research, no literature could be found that specifically documents the use of (butan-2-yl)(triphenyl)silane for asymmetric induction or catalysis.

Reactivity and Transformation Mechanisms of Butan 2 Yl Triphenyl Silane

Silicon-Carbon Bond Cleavage Reactions and Their Synthetic Utility

The silicon-carbon bond is a cornerstone of organosilicon chemistry. While thermodynamically stable, it can be selectively cleaved under specific conditions, a property that is harnessed for various synthetic applications. The cleavage can be initiated by either electrophilic or nucleophilic attack.

Electrophilic cleavage of the Si-C bond involves an electrophile attacking the carbon atom of the butan-2-yl group. The stability of this bond under acidic conditions can be predicted by the proton affinity of the carbon atom at the ipso-position. nih.govacs.orgresearchgate.net For the Si-C(alkyl) bond in (butan-2-yl)(triphenyl)silane, the reaction is generally less facile compared to Si-C(aryl) or Si-C(allyl) bonds, which are more electron-rich.

A key mechanism for enhancing the reactivity of the Si-C bond towards electrophiles involves increasing the coordination number of the silicon atom. nih.gov The formation of pentacoordinate or hexacoordinate silicon intermediates can activate an otherwise stable Si-C bond. nih.govresearchgate.net In this process, coordination of a Lewis base to the silicon center increases electron density on the organic group, rendering the Si-C bond more susceptible to electrophilic attack. nih.gov The general pathway involves the electrophile (E+) attacking the carbon, while a nucleophile (Nu-) attacks the silicon, leading to the formation of a new carbon-electrophile bond and a silyl (B83357) derivative.

Table 1: Factors Influencing Electrophilic Si-C Bond Cleavage

| Factor | Description | Implication for (Butan-2-yl)(triphenyl)silane |

|---|---|---|

| Nature of Electrophile | Stronger electrophiles (e.g., protons from strong acids, halogens) are more effective. | Cleavage requires harsh conditions or activation. |

| Solvent | Polar solvents can stabilize charged intermediates, facilitating the reaction. | Solvent choice can modulate reactivity. |

| Lewis Acid/Base Catalysis | Lewis bases can coordinate to silicon, forming hypervalent species that activate the Si-C bond for cleavage. nih.govresearchgate.net | The presence of catalytic Lewis bases can enable cleavage under milder conditions. |

| Nature of the Alkyl Group | The secondary nature of the butan-2-yl group influences the stability of any potential carbocationic intermediate. | The reaction pathway is sensitive to steric and electronic effects of the alkyl group. |

Nucleophilic attack at the silicon center is a more common and synthetically useful pathway for cleaving the Si-C bond in compounds like (butan-2-yl)(triphenyl)silane. The silicon atom, being larger and having accessible d-orbitals compared to carbon, can readily accommodate more than four substituents, forming hypervalent intermediates. researchgate.netnottingham.ac.uk

The process is typically initiated by a potent nucleophile, most notably a fluoride (B91410) ion, which has a very high affinity for silicon. nih.govthieme-connect.de The attack forms a pentacoordinate intermediate, such as a triphenyldifluorosilicate when using a fluoride source. nih.gov This intermediate is unstable and fragments, cleaving the Si-C bond to generate a carbanion from the butan-2-yl group. nih.gov This in-situ generated carbanion is a powerful nucleophile that can be trapped by various electrophiles in the reaction mixture, such as aldehydes, ketones, or alkyl halides. nih.gov This strategy transforms the relatively inert alkyl-silicon bond into a reactive nucleophilic carbon center, providing significant synthetic utility.

Table 2: Nucleophilic Cleavage and Synthetic Applications

| Step | Description | Example Reaction |

|---|---|---|

| 1. Activation | A nucleophile (e.g., F⁻ from TBAF or TBAT) attacks the electrophilic silicon center. nih.gov | (Butan-2-yl)SiPh₃ + 2F⁻ → [Ph₃Si(butan-2-yl)F₂]²⁻ |

| 2. Intermediate Formation | A transient pentacoordinate or hexacoordinate silicon species is formed. nih.govresearchgate.net | [Ph₃Si(butan-2-yl)F₂]²⁻ |

| 3. Si-C Bond Cleavage | The hypervalent intermediate collapses, cleaving the Si-C bond and releasing a carbanion. nih.gov | [Ph₃Si(butan-2-yl)F₂]²⁻ → Ph₃SiF₂⁻ + (butan-2-yl)⁻ |

| 4. Synthetic Transformation | The generated carbanion reacts with an added electrophile (e.g., an aldehyde, R-CHO). nih.gov | (butan-2-yl)⁻ + R-CHO → (butan-2-yl)CH(O⁻)R → (after workup) (butan-2-yl)CH(OH)R |

Reactivity of the Phenyl Moieties in Organosilanes

Table 3: Summary of Reactivity by Molecular Region

| Molecular Region | Primary Reaction Type(s) | Key Reagents/Conditions | Typical Outcome |

|---|---|---|---|

| Silicon-Carbon Bond | Electrophilic Cleavage | Strong acids, halogens, Lewis base activation nih.gov | C-E bond formation |

| Nucleophilic Cleavage | Fluoride sources (TBAF, TBAT) nih.gov | Carbanion generation for synthesis | |

| Butan-2-yl Group | C-H Functionalization | Radical initiators, transition metal catalysts acs.orgrsc.org | Introduction of new functional groups |

| Oxidation/Reduction | Standard oxidants (PCC) / reductants (NaBH₄) imperial.ac.uk | Interconversion of functional groups |

| Phenyl Groups | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄, Br₂/FeBr₃ | Functionalization of the aromatic rings |

Directed Aromatic Functionalization

The phenyl rings of the triphenylsilyl group in (butan-2-yl)(triphenyl)silane can undergo selective functionalization at the ortho-position through the use of directing groups. This strategy relies on the temporary installation of a coordinating group on the substrate, which then directs a transition metal catalyst to a specific C-H bond.

A well-established method for achieving such selectivity is through the use of nitrogen-containing directing groups, such as oxazolines. For instance, ruthenium-catalyzed dehydrogenative silylation of aryloxazolines with hydrosilanes has been shown to be an effective method for introducing a silyl group at the ortho-position of an aromatic ring. oup.comoup.com This process typically involves a ruthenium catalyst, such as Ru₃(CO)₁₂ or Ru(H)₂(CO)(PPh₃)₃, and proceeds via a chelation-assisted C-H bond cleavage. oup.com The oxazoline (B21484) group coordinates to the ruthenium center, directing the catalytic activity to the adjacent C-H bond, leading to the formation of a silylated product with high regioselectivity. oup.comoup.com

While this specific reaction utilizes a hydrosilane to introduce the silyl group, the underlying principle of directed C-H activation can be applied to the phenyl rings of the triphenylsilyl moiety in (butan-2-yl)(triphenyl)silane. By introducing a suitable directing group onto one of the phenyl rings, it would be possible to achieve selective ortho-functionalization, such as halogenation or acyloxylation. For example, palladium-catalyzed ortho-halogenation of aryl silanes has been demonstrated using a pyridyl-functionalized directing group. wiley.com Similarly, ortho-acyloxylation of arylsilanes can be achieved with a palladium catalyst and a silicon-tethered directing group. nih.gov

The general mechanism for these transformations involves the coordination of the directing group to the metal center, followed by cyclometalation to form a stable intermediate. This intermediate then reacts with a suitable reagent to functionalize the ortho-position, after which the catalyst is regenerated. The choice of catalyst, directing group, and reaction conditions can be tailored to achieve the desired functionalization.

Cross-Coupling Reactions Involving Phenyl-Silicon Bonds

The phenyl-silicon bonds in (butan-2-yl)(triphenyl)silane can participate in palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling. organic-chemistry.org This reaction allows for the formation of new carbon-carbon bonds by coupling an organosilane with an organic halide or pseudohalide. organic-chemistry.org The reactivity of the phenyl-silicon bond in these reactions is influenced by several factors, including the nature of the substituents on the silicon atom and the presence of an activating agent.

In the case of triphenylsilanes, the steric bulk of the three phenyl groups can sometimes lead to lower reactivity compared to less hindered silanes. arkat-usa.org However, the reaction can be facilitated by the use of an appropriate activator, such as a fluoride salt (e.g., TBAF) or a base, which polarizes the Si-C bond and promotes transmetalation to the palladium catalyst. organic-chemistry.org

The general catalytic cycle for the Hiyama coupling involves the oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation of the aryl group from the silicon to the palladium center, and finally, reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. mdpi.com

| Aryl Halide/Pseudohalide | Silane (B1218182) | Catalyst | Activator/Base | Solvent | Product | Yield (%) | Ref |

| 4-Iodotoluene | Phenyltrimethoxysilane | Pd(PPh₃)₄ | TBAF | THF | 4-Methylbiphenyl | High | conicet.gov.ar |

| 4-Bromotoluene | Phenyltrimethoxysilane | Pd(OAc)₂/P(o-tol)₃ | TBAF | THF | 4-Methylbiphenyl | Good | researchgate.net |

| Aryl Bromides | Phenyltriethoxysilane | Pd(OAc)₂/DABCO | NaOH | Water | Biaryls | Good | mdpi.com |

| Aryl Chlorides | Phenyltrimethoxysilane | Pd(OAc)₂/Ligand 26 | H₂O | Neat | Biaryls | 99 | mdpi.com |

| Aryl Mesylates | Arylsilanes | Pd(OAc)₂/XPhos | TBAF | Dioxane | Biaryls | 40-97 | mdpi.com |

This table presents representative examples of Hiyama cross-coupling reactions with various phenylsilanes, which are analogous to the potential reactivity of the triphenylsilyl group in (Butan-2-yl)(triphenyl)silane.

Mechanistic Elucidation of Key Transformations of Organosilanes

A deeper understanding of the reaction mechanisms governing the transformations of organosilanes like (butan-2-yl)(triphenyl)silane is essential for optimizing reaction conditions and controlling product selectivity. This involves kinetic studies, identification of reaction intermediates, and analysis of transition states.

Kinetic Studies and Reaction Pathway Determination

Kinetic analyses of reactions involving arylsilanes have provided valuable insights into the rate-determining steps of various catalytic processes. For example, in the iridium-catalyzed direct C-H silylation of arenes with triphenylsilane (B1312308), stoichiometric isotopic experiments and kinetic analysis have shown that the C-H bond rupture is the rate-determining step of the catalytic cycle. acs.org This finding implies that the selectivity of the silylation is primarily governed by steric interactions between the ligand and the substrate. acs.org

In the context of the Hiyama cross-coupling, kinetic studies on the reaction of alkenylsilanolates have helped to elucidate the reaction mechanism and identify key intermediates. researchgate.net Such studies can reveal the order of the reaction with respect to each component (organosilane, organic halide, catalyst, activator), providing clues about the composition of the species involved in the rate-determining step.

For the thermal decomposition of phenylhydrosilanes, kinetic data indicate that these reactions are typically second-order bimolecular processes. A trend of increasing activation energy with an increasing number of phenyl groups on the silicon atom has been observed. chemrxiv.org

| Reaction | Silane | Catalyst/Conditions | Rate-Determining Step | Key Findings | Ref |

| Arene C-H Silylation | Triphenylsilane | Iridium-Polyhydride Complex | C-H bond rupture | Selectivity governed by ligand-substrate steric interactions. | acs.org |

| Arene C-H Silylation | HSiMe(OSiMe₃)₂ | [Ir(cod)(OMe)]₂ / Phenanthroline Ligand | Varies with arene electronics | Rate-limiting step differs for electron-rich and electron-poor arenes. | berkeley.edunih.gov |

| Thermal Decomposition | Phenylhydrosilanes | Pyrolysis | Second-order bimolecular reaction | Activation energy increases with the number of phenyl groups. | chemrxiv.org |

This table summarizes key kinetic findings from studies on reactions involving arylsilanes, providing a framework for understanding the potential kinetic behavior of (Butan-2-yl)(triphenyl)silane.

Identification of Intermediates and Transition State Analysis

The identification of reaction intermediates and the analysis of transition states through experimental and computational methods are crucial for a complete mechanistic picture. In the iridium-catalyzed silylation of aromatic C-H bonds, an iridium disilyl hydride complex has been identified as the catalyst's resting state. berkeley.edunih.gov Computational studies have further revealed that the high activity of certain catalysts is due to a change in the number of silyl groups bound to the iridium center. berkeley.edu

In the context of Hiyama coupling, it was initially believed that a pentacoordinate silicon intermediate was necessary for transmetalation. However, detailed mechanistic investigations have shown that silanols and disiloxanes can be key intermediates, with transmetalation occurring from a fluoride-activated disiloxane. organic-chemistry.org Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the structures and energies of transition states in various organosilane reactions, including the Hiyama coupling and CO₂ functionalization. core.ac.uknih.gov These studies help to rationalize observed selectivities and reaction outcomes. For instance, DFT calculations on the reductive functionalization of CO₂ with phenylsilane (B129415) have shown that the reaction is initiated by the reduction of CO₂ to form a triformyloxysilane intermediate. core.ac.uk

Influence of Ligands and Catalysts on Reaction Selectivity

The choice of ligand and catalyst plays a pivotal role in controlling the selectivity of reactions involving organosilanes. In the palladium-catalyzed cross-coupling of C(sp³)–H bonds with arylsilanes, the use of a quinoline-based ligand was found to be essential for the reaction to proceed. acs.org The steric and electronic properties of the ligand can significantly impact the reaction's efficiency and selectivity.

Similarly, in the cobalt-catalyzed hydrosilylation of dienes, the regioselectivity is highly dependent on the ligand structure. For example, with a sterically demanding bis(imino)pyridine (PDI) ligand, a high degree of anti-Markovnikov selectivity can be achieved. nih.gov In contrast, less sterically hindered ligands can lead to a mixture of Markovnikov and anti-Markovnikov products. nih.gov

The catalyst itself is also a critical factor. Nickel catalysts, for instance, have been shown to be effective for the cross-coupling of unactivated alkyl bromides with silylzinc nucleophiles, a transformation that can be challenging with other catalytic systems. caltech.eduorganic-chemistry.org The mechanism of these nickel-catalyzed reactions is suggested to involve a radical pathway. caltech.eduorganic-chemistry.org

| Reaction Type | Catalyst System | Ligand Type | Effect on Selectivity | Ref |

| C(sp³)–H Cross-Coupling | Pd(OAc)₂ | Quinoline-based | Essential for reactivity. | acs.org |

| Hydrosilylation of Dienes | CoCl₂ | Bis(imino)pyridine (PDI) | Steric bulk of ligand controls anti-Markovnikov vs. Markovnikov selectivity. | nih.gov |

| Allene Hydrosilylation | Cobalt Complex | Phosphinite-iminopyridine (PONN) | Ligand choice is key to achieving high regio- and stereoselectivity. | rsc.org |

| Arene C-H Silylation | [Ir(cod)(OMe)]₂ | Phenanthroline | Steric hindrance of the ligand controls the number of silyl groups bound to iridium, affecting activity. | berkeley.edunih.gov |

This table illustrates the profound influence of ligands and catalysts on the selectivity of various reactions involving organosilanes, principles that would apply to transformations of (Butan-2-yl)(triphenyl)silane.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the local magnetic fields around atomic nuclei. For the structural assignment of (Butan-2-yl)(triphenyl)silane , a combination of ¹H, ¹³C, and ²⁹Si NMR, along with multi-dimensional techniques, is essential for a complete analysis.

Proton (¹H) NMR for Ligand Environment Analysis

The ¹H NMR spectrum of (Butan-2-yl)(triphenyl)silane is predicted to exhibit distinct signals corresponding to the protons of the triphenylsilyl and the butan-2-yl groups. The aromatic region will be characterized by multiplets arising from the phenyl ring protons. Typically, the ortho-protons are expected to appear further downfield than the meta- and para-protons due to the influence of the silicon atom. The aliphatic region will show signals for the methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) protons of the butan-2-yl group. The methine proton, being directly attached to the silicon-bearing carbon, is expected to show a complex multiplet due to coupling with the adjacent methylene and methyl protons.

Predicted ¹H NMR Data for (Butan-2-yl)(triphenyl)silane

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Phenyl-H (ortho) | 7.55 - 7.65 | Multiplet | - |

| Phenyl-H (meta, para) | 7.30 - 7.45 | Multiplet | - |

| Si-CH(CH₃)CH₂CH₃ | 1.50 - 1.65 | Multiplet | - |

| Si-CH(CH₃)CH₂CH₃ | 1.25 - 1.40 | Multiplet | - |

| Si-CH(CH₃)CH₂CH₃ | 0.95 - 1.05 | Doublet | ~7.0 |

| Si-CH(CH₃)CH₂CH₃ | 0.80 - 0.90 | Triplet | ~7.4 |

Carbon (¹³C) NMR for Carbon Skeleton and Functional Group Identification

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For (Butan-2-yl)(triphenyl)silane , four distinct signals are expected for the phenyl groups, corresponding to the ipso-, ortho-, meta-, and para-carbons. The ipso-carbon, directly bonded to the silicon, will appear at a characteristic downfield shift. The butan-2-yl group will also exhibit four unique carbon signals. The carbon atom directly attached to the silicon (C1') is expected to be the most deshielded of the aliphatic carbons.

Predicted ¹³C NMR Data for (Butan-2-yl)(triphenyl)silane

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Phenyl C-ipso (C-Si) | 135 - 137 |

| Phenyl C-ortho | 134 - 136 |

| Phenyl C-meta | 128 - 130 |

| Phenyl C-para | 129 - 131 |

| Si-C1'H(CH₃)CH₂CH₃ | 30 - 35 |

| Si-CH(C2'H₃)CH₂CH₃ | 15 - 20 |

| Si-CH(CH₃)C3'H₂CH₃ | 25 - 30 |

| Si-CH(CH₃)CH₂C4'H₃ | 10 - 15 |

Silicon (²⁹Si) NMR for Silicon Environment Characterization

²⁹Si NMR spectroscopy is a highly specific technique for probing the chemical environment of the silicon atom. The chemical shift of the silicon nucleus is sensitive to the nature of the substituents attached to it. For tetraorganosilanes, the ²⁹Si chemical shifts can vary over a wide range. In (Butan-2-yl)(triphenyl)silane , the silicon atom is bonded to three phenyl groups and one sec-butyl group. Based on data for similar tetraorganosilanes, the ²⁹Si chemical shift is predicted to be in the upfield region relative to tetramethylsilane (B1202638) (TMS). rsc.orgunige.chresearchgate.net

Predicted ²⁹Si NMR Data for (Butan-2-yl)(triphenyl)silane

| Silicon Assignment | Predicted Chemical Shift (δ, ppm) |

| Si(Ph)₃(sec-Bu) | -10 to -20 |

Multi-dimensional NMR Techniques for Connectivity and Stereochemical Assignments

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the (Butan-2-yl)(triphenyl)silane molecule, multi-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A COSY spectrum would reveal the coupling relationships between protons, for instance, confirming the connectivity within the butan-2-yl chain. An HSQC spectrum would correlate each proton to its directly attached carbon atom. Finally, an HMBC spectrum would show correlations between protons and carbons over two to three bonds, which would be crucial in confirming the attachment of the butan-2-yl group to the triphenylsilyl moiety.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The exact mass of the molecular ion of (Butan-2-yl)(triphenyl)silane (C₂₂H₂₄Si) can be calculated with high precision.

The fragmentation of (Butan-2-yl)(triphenyl)silane under electron ionization (EI) is expected to proceed through several characteristic pathways. A primary fragmentation would be the loss of the butan-2-yl radical to form the stable triphenylsilyl cation ([M-57]⁺), which would likely be the base peak in the spectrum. Further fragmentation of the triphenylsilyl cation could lead to the formation of ions such as the phenyl cation and various silicon-containing fragments. Another possible fragmentation pathway involves the cleavage of a phenyl group.

Predicted HRMS Data for (Butan-2-yl)(triphenyl)silane

| Ion | Formula | Predicted Exact Mass (m/z) | Description |

| [M]⁺ | C₂₂H₂₄Si⁺ | 316.1671 | Molecular Ion |

| [M-C₄H₉]⁺ | C₁₈H₁₅Si⁺ | 259.0943 | Loss of butan-2-yl radical |

| [M-C₆H₅]⁺ | C₁₆H₁₉Si⁺ | 239.1256 | Loss of a phenyl radical |

Analysis of Fragmentation Patterns for Structural Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule after ionization. In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a positively charged molecular ion (M•+). uni-saarland.delibretexts.org This molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, charged fragment ions and neutral radicals. uni-saarland.de Only the charged fragments are detected, and their mass-to-charge ratio (m/z) is plotted against their relative abundance to generate a mass spectrum.

For (butan-2-yl)(triphenyl)silane, the molecular ion would correspond to [C₂₂H₂₄Si]•+. The fragmentation of this ion is expected to follow predictable pathways based on bond strengths and the stability of the resulting fragments. The primary fragmentation events would involve the cleavage of the bonds to the silicon atom.

Key expected fragmentation pathways include:

Cleavage of the Si-butyl bond: This is a very likely fragmentation, as it results in the loss of a neutral butan-2-yl radical (•C₄H₉) and the formation of the highly stable triphenylsilyl cation ([ (C₆H₅)₃Si ]⁺) at m/z 259. This ion is stabilized by the electron-delocalizing phenyl groups and is often a prominent peak in the mass spectra of triphenylsilyl compounds.

Cleavage of a Si-phenyl bond: This pathway involves the loss of a phenyl radical (•C₆H₅) to form the [(butan-2-yl)(diphenyl)silyl]⁺ ion.

Loss of a Butene Molecule: A rearrangement process could lead to the elimination of a neutral butene molecule (C₄H₈) via a hydrogen transfer, resulting in a triphenylsilyl ion ([ (C₆H₅)₃SiH ]⁺).

Fragmentation of the Butyl Group: Cleavage can occur within the butan-2-yl group itself, such as the loss of an ethyl radical (•C₂H₅) from the molecular ion. docbrown.info

Fragmentation of Phenyl Rings: Further fragmentation of ions containing phenyl groups can occur, though this is generally less favorable than the initial cleavage events around the silicon atom.

The analysis of these characteristic fragments allows for the confirmation of the different structural components of the molecule—the triphenylsilyl core and the butan-2-yl substituent.

Table 1: Predicted Mass Spectrometry Fragmentation for (Butan-2-yl)(triphenyl)silane

| m/z Value | Proposed Fragment Ion | Formula of Ion | Notes |

|---|---|---|---|

| 316 | Molecular Ion | [C₂₂H₂₄Si]•+ | The parent ion of the compound. |

| 259 | Triphenylsilyl Cation | [(C₆H₅)₃Si]⁺ | Results from the loss of the butan-2-yl radical (•C₄H₉). Expected to be the base peak. |

| 241 | Diphenylsilyl Cation (rearranged) | [(C₆H₅)₂SiH]⁺ | May form from loss of benzene (B151609) from the molecular ion. |

| 183 | Phenylsilyl Cation | [C₆H₅Si]⁺ | Results from the loss of two phenyl groups from the triphenylsilyl cation. |

| 182 | Diphenylsilane Radical Cation | [(C₆H₅)₂Si]•+ | Results from the loss of a butan-2-yl radical and a phenyl radical. |

Vibrational Spectroscopy for Probing Molecular Structure

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). Specific functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an invaluable tool for qualitative analysis. gelest.com

The IR spectrum of (butan-2-yl)(triphenyl)silane is expected to show a combination of absorptions characteristic of the triphenylsilyl group and the aliphatic butan-2-yl group.

Expected Characteristic IR Absorptions:

Aromatic C-H Stretch: Aromatic C-H bonds of the phenyl groups typically show sharp stretching vibrations in the region of 3100-3000 cm⁻¹. researchgate.net

Aliphatic C-H Stretch: The C-H bonds of the butan-2-yl group will exhibit strong stretching absorptions in the 2960-2850 cm⁻¹ range. docbrown.info

Aromatic C=C Stretch: The carbon-carbon double bonds within the phenyl rings give rise to a series of characteristic absorptions in the 1600-1450 cm⁻¹ region. nist.gov A particularly sharp and narrow band around 1430 cm⁻¹ is highly characteristic of a phenyl group attached to a silicon atom. researchgate.net

Si-Phenyl (Si-C₆H₅) Vibration: A strong and prominent band, or a doublet, is expected in the 1130-1110 cm⁻¹ range, corresponding to Si-phenyl stretching. researchgate.net

Aliphatic C-H Bend: Bending (scissoring, wagging, twisting) vibrations for the CH₂, and CH₃ groups of the butan-2-yl substituent will appear in the 1470-1370 cm⁻¹ region.

Aromatic C-H Out-of-Plane Bend: Strong absorptions in the 760-690 cm⁻¹ range are characteristic of monosubstituted benzene rings (the phenyl groups). A strong band near 700 cm⁻¹ is typical for the Si-C₆H₅ unit. nist.gov

Table 2: Predicted Infrared (IR) Absorption Bands for (Butan-2-yl)(triphenyl)silane

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Phenyl) | Medium-Weak |

| 2960-2850 | C-H Stretch | Aliphatic (Butan-2-yl) | Strong |

| ~1430 | C=C Stretch / Si-Ph | Aromatic (Phenyl) | Strong, Sharp |

| 1130-1110 | Si-C Stretch | Si-Phenyl | Strong |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, similar to IR spectroscopy. However, the selection rules for Raman and IR are different, making them complementary methods. beilstein-journals.org While IR spectroscopy depends on a change in the dipole moment during a vibration, Raman activity depends on a change in the polarizability. spectroscopyonline.com Consequently, symmetric vibrations that are weak or absent in the IR spectrum are often strong in the Raman spectrum.

For (butan-2-yl)(triphenyl)silane, Raman spectroscopy would be particularly useful for observing:

Symmetric Phenyl Ring Breathing Mode: The symmetric "breathing" vibration of the benzene rings, where all C-C bonds stretch and contract in phase, typically gives a very strong and sharp Raman peak near 1000 cm⁻¹. This mode is often weak in the IR spectrum.

Symmetric Si-C₃ Stretch: The symmetric stretching vibration of the three Si-Phenyl bonds would be expected to be a strong feature in the Raman spectrum.

C-C Backbone Vibrations: The carbon-carbon stretching vibrations of the butan-2-yl backbone would also be observable in the Raman spectrum. spectroscopyonline.com

By combining IR and Raman data, a more complete picture of the vibrational characteristics of (butan-2-yl)(triphenyl)silane can be obtained, aiding in its definitive structural confirmation. researchgate.net

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral molecules. google.com

Single Crystal X-ray Diffraction for Precise Molecular Geometry

If a suitable single crystal of (butan-2-yl)(triphenyl)silane can be grown, single-crystal X-ray diffraction analysis would yield a detailed model of its molecular structure in the solid state. Based on the known structures of similar organosilicon compounds, such as triphenyl(prop-2-yn-1-yl)silane, several structural features can be predicted. researchgate.net

Expected Structural Features:

Silicon Geometry: The silicon atom would exhibit a distorted tetrahedral coordination geometry, with the four carbon atoms (one from the butan-2-yl group and three from the phenyl groups) at the vertices. The C-Si-C bond angles would be close to the ideal tetrahedral angle of 109.5°, but would deviate slightly due to the steric bulk of the triphenylsilyl and butan-2-yl groups.

Bond Lengths: The Si-C(phenyl) bond lengths are expected to be slightly shorter than the Si-C(butyl) bond length.

Conformation: The three phenyl groups attached to the silicon atom would likely adopt a "propeller-like" conformation to minimize steric hindrance between them. The butan-2-yl group would also adopt a low-energy conformation.

This precise structural data is invaluable for understanding the steric and electronic properties of the molecule.

Chiral X-ray Diffraction for Absolute Stereochemical Assignment

The (butan-2-yl)(triphenyl)silane molecule is chiral. The source of chirality is the stereocenter at the second carbon atom of the butan-2-yl group, which is bonded to four different substituents (a hydrogen atom, a methyl group, an ethyl group, and the triphenylsilyl group). This means the compound can exist as two non-superimposable mirror images, or enantiomers (the R- and S-forms).

Chiral X-ray diffraction, often utilizing the phenomenon of anomalous dispersion, is a powerful technique for determining the absolute configuration of a chiral molecule in a non-centrosymmetric crystal. google.com By carefully analyzing the intensities of specific pairs of reflections (known as Bijvoet pairs), it is possible to distinguish between the R and S enantiomers and definitively assign the absolute stereochemistry of the chiral center without the need for a reference chiral standard. maynoothuniversity.ieuni-muenchen.de This analysis would provide the unambiguous three-dimensional structure of the specific enantiomer present in the crystal.

Computational and Theoretical Studies of Butan 2 Yl Triphenyl Silane

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic makeup of molecules. For organosilanes, these calculations elucidate the nature of the silicon-carbon and silicon-hydrogen bonds, which differ significantly from their carbon-carbon and carbon-hydrogen counterparts due to silicon's lower electronegativity and the availability of d-orbitals.

Density Functional Theory (DFT) has become the workhorse of computational chemistry for its balance of accuracy and computational cost, making it particularly suitable for studying relatively large molecules like (butan-2-yl)(triphenyl)silane. In organosilicon chemistry, DFT is widely used to investigate ground-state geometries, bond energies, and electronic properties. nih.govresearchgate.net DFT calculations can accurately model systems where silicon is pentacoordinate, which is common in transition states and intermediates of silane (B1218182) reactions. nih.govrsc.org Functionals like BP86 or the B3LYP hybrid functional, paired with appropriate basis sets such as the 6-31G* or larger, are commonly employed to optimize molecular geometries and calculate electronic properties. nih.govresearchgate.net These calculations are crucial for understanding the stability of Si-C bonds and predicting the course of chemical transformations. researchgate.net

Analysis of the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's reactivity. In (butan-2-yl)(triphenyl)silane, the HOMO is expected to have significant contributions from the phenyl rings' π-systems and the Si-C σ-bonds. The LUMO is likely to be a π*-antibonding orbital associated with the phenyl groups. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and electronic excitation energy.

Charge distribution analysis, often performed using methods like Natural Population Analysis (NPA) or Mulliken population analysis, reveals the partial atomic charges on each atom. researchgate.netnih.gov Due to silicon's electropositive nature compared to carbon and oxygen, the silicon atom in (butan-2-yl)(triphenyl)silane is expected to carry a significant positive charge, while the carbon atoms bonded to it will be negatively charged. This charge polarization influences the molecule's dipole moment and its interaction with other polar molecules and reagents.

Table 1: Calculated Electronic Properties for a Model Phenylsilane (B129415) System (Note: This table presents representative data calculated for a similar, simplified system, trimethylphenylsilane, to illustrate the typical output of DFT calculations, as specific data for (butan-2-yl)(triphenyl)silane is not available in the cited literature.)

| Property | Value | Method |

| HOMO Energy | -6.5 eV | B3LYP/6-31G |

| LUMO Energy | -0.8 eV | B3LYP/6-31G |

| HOMO-LUMO Gap | 5.7 eV | B3LYP/6-31G |

| Dipole Moment | 0.45 D | B3LYP/6-31G |

| NPA Charge on Si | +1.25 e | B3LYP/6-31G |

| NPA Charge on C(ipso) | -0.30 e | B3LYP/6-31G |

Conformational Analysis and Energy Landscape Mapping

The three-dimensional structure and conformational flexibility of a molecule are key determinants of its physical properties and reactivity. (Butan-2-yl)(triphenyl)silane has several rotatable bonds (Si-C(phenyl) and Si-C(butyl)), leading to a complex potential energy surface with multiple local minima corresponding to different conformers.

Computational methods are used to perform a systematic conformational search to identify stable low-energy structures. By rotating the bonds in a stepwise manner and performing geometry optimization at each step, an energy landscape can be mapped. This analysis reveals the relative stabilities of different conformers and the energy barriers for interconversion between them. For (butan-2-yl)(triphenyl)silane, the propeller-like arrangement of the three phenyl groups around the silicon atom, along with the various staggered conformations of the butan-2-yl group, will define the primary conformers. The conformational rigidity, or lack thereof, can be crucial in stereoselective reactions, where a well-defined conformation in the transition state is necessary for high stereochemical control. beilstein-journals.org

Table 2: Hypothetical Relative Energies of (Butan-2-yl)(triphenyl)silane Conformers (Note: This is an illustrative table based on general principles of conformational analysis, as specific published data for this molecule is unavailable.)

| Conformer | Dihedral Angle (C-C-Si-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Anti | 180° | 0.00 | 70 |

| Gauche (+) | +60° | 0.85 | 15 |

| Gauche (-) | -60° | 0.85 | 15 |

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational chemistry offers powerful tools for predicting the reactivity of molecules. By examining the electronic structure, one can identify sites susceptible to nucleophilic or electrophilic attack. The molecular electrostatic potential (MEP) map, for instance, visually displays the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions.

For reactions such as hydrosilylation or oxidation, computational models can predict regioselectivity and stereoselectivity. scispace.comchemtube3d.com In a reaction involving an electrophile, attack is favored at the site of the highest HOMO density. Conversely, a nucleophile will preferentially attack at the site of the largest LUMO coefficient. For stereoselective reactions involving the chiral center at the butan-2-yl group, computational modeling can determine the transition state energies for attack from different faces of a prochiral substrate, allowing for the prediction of the major diastereomer. rsc.orgacs.org The ability of silicon to stabilize a positive charge at a β-position (the β-silicon effect) is a key stereoelectronic factor that can be quantified computationally to predict reaction outcomes. soci.org

Mechanistic Modeling and Transition State Characterization of Silane Transformations

Understanding the detailed step-by-step mechanism of a chemical reaction is crucial for its optimization and control. Computational methods allow for the exploration of entire reaction pathways, connecting reactants to products via transition states and intermediates. acs.orgmdpi.com

For a given transformation of (butan-2-yl)(triphenyl)silane, such as oxidation or a metal-catalyzed cross-coupling, DFT calculations can be used to locate the geometry of the transition state (TS)—the maximum energy point along the reaction coordinate. nih.govacs.org Frequency calculations are then performed to characterize these structures; a genuine transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. rsc.org The calculated energy difference between the reactants and the transition state gives the activation energy barrier, which is directly related to the reaction rate. nih.gov This approach allows for the comparison of different possible mechanistic pathways to determine the most favorable route. For example, in a fluoride-free transmetalation of an organosilane, DFT calculations showed that a concerted step was preferred over a stepwise mechanism involving a gold silanolate intermediate. nih.gov

Table 3: Example Calculated Activation Barriers for a Model Silane Reaction (Note: This table provides representative data for H-abstraction from silane to illustrate the output of mechanistic modeling. nih.gov)

| Reaction | Reactants | Transition State | Activation Energy (kcal/mol) |

| Hydrogen Abstraction | SiH₄ + H• | [H₃Si---H---H]‡ | 4.9 |

| Hydrogen Abstraction | SiH₄ + CH₃• | [H₃Si---H---CH₃]‡ | 9.3 |

Chiroptical Property Calculations and Stereochemical Prediction

Since (butan-2-yl)(triphenyl)silane is a chiral molecule (assuming an enantiomerically pure butan-2-yl group), it will interact differently with left- and right-circularly polarized light. This gives rise to chiroptical properties, such as optical rotation and circular dichroism (CD), which are sensitive to the molecule's three-dimensional stereochemistry.

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are highly effective for predicting chiroptical spectra. acs.org By calculating the electronic excitation energies and the corresponding rotational strengths for the low-energy conformers of a specific enantiomer (e.g., (R)-butan-2-yl)(triphenyl)silane), a theoretical CD spectrum can be generated. nih.govmpg.de This calculated spectrum can then be compared with an experimentally measured spectrum. A good match between the two allows for the unambiguous assignment of the absolute configuration of the chiral center. researchgate.netnih.gov This is an invaluable tool in asymmetric synthesis, where determining the stereochemical outcome of a reaction is essential.

Table 4: Illustrative Calculated Chiroptical Data for a Chiral Silane (Note: This table shows hypothetical TD-DFT output for one enantiomer of (butan-2-yl)(triphenyl)silane to demonstrate the principle of stereochemical prediction.)

| Excitation Wavelength (nm) | Rotatory Strength (R) (10⁻⁴⁰ cgs) | Predicted CD Sign |

| 275 | +15.2 | Positive |

| 260 | -8.5 | Negative |

| 230 | +25.0 | Positive |

Advanced Academic Applications and Future Research Directions

Utilization as a Precursor in the Synthesis of Complex Organosilicon Architectures

Organosilanes serve as fundamental building blocks for a variety of complex silicon-based macromolecules, including polysilanes, dendrimers, and functionalized silica (B1680970) materials. The incorporation of a chiral moiety, such as the butan-2-yl group in (Butan-2-yl)(triphenyl)silane, offers a pathway to chiral polysilanes. These polymers, with their silicon-based backbones, can adopt helical structures when chiral side groups are present, leading to unique chiroptical properties. nii.ac.jpresearchgate.net The synthesis of such polymers often involves methods like Wurtz-type coupling or dehydrocoupling polymerization. researchgate.netmdpi.com

Exploration of (Butan-2-yl)(triphenyl)silane in Asymmetric Catalysis as a Chiral Ligand or Auxiliary

Chiral organosilicon compounds are increasingly being explored for their potential in asymmetric catalysis, serving as chiral ligands for transition metals or as chiral auxiliaries. nih.govnih.gov The chirality in (Butan-2-yl)(triphenyl)silane resides in the butan-2-yl group. This stereogenic center could be leveraged to induce enantioselectivity in catalytic reactions.

The development of chiral ligands is a cornerstone of asymmetric catalysis. nih.govacs.org While there are no specific reports of (Butan-2-yl)(triphenyl)silane being used as a ligand, its synthesis and subsequent functionalization could yield novel chiral phosphine-silane or other hybrid ligands. The bulky triphenylsilyl group could create a well-defined chiral pocket around a metal center, influencing the stereochemical outcome of a reaction. As a chiral auxiliary, the silyl (B83357) group could be temporarily incorporated into a molecule to direct a stereoselective transformation, and then subsequently removed.

Application as a Mechanistic Probe in Fundamental Silicon Chemistry Studies

The study of reaction mechanisms is crucial for the advancement of synthetic chemistry. Chiral molecules are often used as probes to elucidate stereochemical pathways. The stereogenic center in (Butan-2-yl)(triphenyl)silane makes it a potential candidate for mechanistic studies of reactions involving silicon centers. For instance, in reactions proceeding through silyl radical or silylium (B1239981) ion intermediates, the stereochemical fate of the butan-2-yl group could provide valuable insights into the reaction pathway and the nature of the intermediates. rsc.org

Mechanistic investigations into copper-catalyzed hydroamination reactions have utilized silanes, and kinetic studies have pointed to the regeneration of the catalyst via reaction with the silane (B1218182) as the turnover-limiting step. bohrium.com Employing a chiral silane like (Butan-2-yl)(triphenyl)silane in such studies could offer a deeper understanding of the transition states involved.

Development of Novel Synthetic Methodologies Inspired by its Reactivity

The reactivity of organosilanes can inspire the development of new synthetic methods. colab.ws For example, the presence of the butan-2-yl group could influence the reactivity of the silicon center or the phenyl groups through steric and electronic effects. Studying these effects could lead to the discovery of novel transformations.

While specific methodologies inspired by (Butan-2-yl)(triphenyl)silane have not been reported, the broader field of organosilicon chemistry is rich with examples of reactivity-driven synthetic innovation. For instance, the development of catalytic systems for the cross-coupling of vinyl chlorosilanes with chiral electrophiles has opened new avenues for the synthesis of enantioenriched organosilanes. rsc.org Understanding the specific reactivity of (Butan-2-yl)(triphenyl)silane could similarly lead to new, highly selective synthetic tools.

Integration into Advanced Functional Materials Research (from a chemical synthesis and structural perspective)

The unique properties of organosilicon compounds make them valuable components in advanced functional materials. nih.govnih.gov Chiral organosilanes, in particular, are of interest for applications in nonlinear optics, chiroptical sensors, and as chiral stationary phases in chromatography. The incorporation of (Butan-2-yl)(triphenyl)silane into such materials could impart specific functionalities.

For instance, the triphenylsilyl group is known to enhance the thermal stability and processability of polymers. When combined with the chirality of the butan-2-yl group, this could lead to the development of robust chiral materials. The synthesis of functionalized polyhedral oligomeric silsesquioxanes (POSS) often utilizes the reactivity of vinylsilanes. beilstein-journals.org Analogous strategies could potentially be developed to incorporate (Butan-2-yl)(triphenyl)silane or its derivatives into such three-dimensional nanostructures.

Green Chemistry and Sustainable Synthesis Approaches for Organosilicon Compounds

The principles of green chemistry are increasingly being applied to the synthesis of organosilicon compounds to reduce environmental impact. chemijournal.comsabangcollege.ac.inchemmethod.com This includes the use of safer solvents, renewable starting materials, and catalytic methods that improve atom economy and energy efficiency. chemicals.gov.in

The development of sustainable synthetic routes to (Butan-2-yl)(triphenyl)silane would be a valuable contribution to this field. This could involve exploring catalytic methods that avoid the use of stoichiometric and often hazardous reagents. For example, cobalt-based catalysts have been shown to be effective for the one-pot synthesis of alkoxysilanes under mild, green conditions. csic.es Similar approaches could potentially be adapted for the synthesis of (Butan-2-yl)(triphenyl)silane. Furthermore, exploring the use of this compound in catalytic processes, as discussed in section 7.2, aligns with the green chemistry principle of catalysis. chemmethod.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.